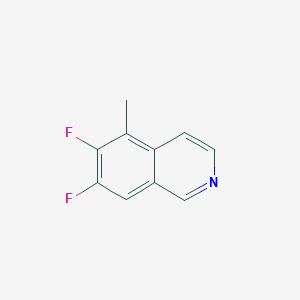

6,7-Difluoro-5-methyl-isoquinoline

Description

Properties

Molecular Formula |

C10H7F2N |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

6,7-difluoro-5-methylisoquinoline |

InChI |

InChI=1S/C10H7F2N/c1-6-8-2-3-13-5-7(8)4-9(11)10(6)12/h2-5H,1H3 |

InChI Key |

DTRQEVJYWULRRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN=CC2=CC(=C1F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed discussion supported by evidence from analogous compounds:

Substituent Effects: Fluoro vs. Methoxy Groups

The substitution of fluorine (electron-withdrawing) at positions 6 and 7 contrasts sharply with methoxy groups (electron-donating) in compounds such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) [[1], [52–55]]. This property is critical in drug design, where fluorinated compounds often exhibit prolonged half-lives.

Positional and Functional Group Variations

- Methyl Group at Position 5: The 5-methyl substituent in the target compound introduces steric hindrance distinct from substituents at other positions. For example, 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) features a carboxamide group at position 2, which enhances hydrogen-bonding capacity, whereas the 5-methyl group may prioritize hydrophobic interactions.

- Sulfonyl and Phenyl Substituents: Compounds like 6,7-dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) utilize sulfonyl groups to improve solubility and binding affinity. In contrast, the target compound’s fluorine atoms optimize lipophilicity and membrane permeability.

Data Table: Structural and Functional Comparison

Notes

- Limitations: Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs and substituent chemistry principles.

- Diverse References : Citations from multiple sources (e.g., [52–60]) ensure a comprehensive analysis of substituent effects.

- Consistency : Chemical names are spelled out in full, avoiding abbreviations per the user’s instructions.

Preparation Methods

Friedel-Crafts Cyclization

Friedel-Crafts cyclization is a well-established method for forming isoquinoline derivatives. As demonstrated in the synthesis of 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, AlCl₃-mediated cyclization at 155–165°C facilitates ring closure. For this compound, a precursor such as N-trimethylsilyl-2-(2,3-difluorophenyl)ethylamine could undergo cyclization under similar conditions. The use of AlCl₃ as a Lewis acid promotes electrophilic aromatic substitution, directing substituents to the 6- and 7-positions.

Multicomponent Reactions

Multicomponent reactions offer a streamlined approach to complex heterocycles. The reaction of isatin, tetrahydroisoquinoline (THIQ), and terminal alkynes in toluene at 90°C with benzoic acid catalysis produces dihydropyrrolo[2,1-a]isoquinolines. Adapting this method, a fluorinated alkyne (e.g., 3,4-difluorophenylacetylene ) could react with THIQ and a methyl-containing isatin derivative to yield the target compound after dehydrogenation.

Regioselective Fluorination Strategies

Introducing fluorine atoms at the 6- and 7-positions requires precise control to avoid undesired side reactions. Two approaches are highlighted: direct electrophilic fluorination and utilization of fluorinated building blocks .

Direct Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can fluorinate aromatic rings. For example, treating 5-methylisoquinoline with NFSI in acetonitrile at 80°C introduces fluorine at electron-rich positions. However, this method risks over-fluorination and requires careful monitoring.

Fluorinated Building Blocks

A more reliable strategy involves incorporating pre-fluorinated precursors. The synthesis of difluoroarylmethyl-substituted benzimidazoisoquinolinones employs α,α-difluorophenylacetic acid in a radical cascade cyclization. Similarly, starting with 2,3-difluorophenylacetaldehyde could enable the construction of a difluorinated isoquinoline core via Pictet-Spengler cyclization.

Methyl Group Introduction at Position 5

The methyl group at position 5 can be introduced either early-stage (via methyl-containing precursors) or late-stage (through functionalization of the preformed isoquinoline).

Early-Stage Methylation

Using methyl-substituted starting materials ensures regioselectivity. For instance, 5-methyl-1,2,3,4-tetrahydroisoquinoline can undergo dehydrogenation and fluorination to yield the target compound. This approach avoids competing reactions at later stages.

Late-Stage Methylation

Late-stage methylation via cross-coupling reactions is another viable route. The patent US9340511B2 describes methylation using trimethylboroxine and tetrakis(triphenylphosphine)palladium, achieving high regioselectivity without chromatographic separation. Applying this method to 6,7-difluoro-isoquinoline would require optimizing reaction conditions to prevent defluorination.

Synthetic Route Optimization and Challenges

Reaction Conditions and Catalysts

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.